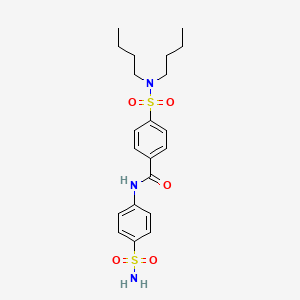

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Description

Properties

IUPAC Name |

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5S2/c1-3-5-15-24(16-6-4-2)31(28,29)20-11-7-17(8-12-20)21(25)23-18-9-13-19(14-10-18)30(22,26)27/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)(H2,22,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFRTVARWBYXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Sulfonylation-Amidation (Route A)

This two-step process involves:

- Dibutylsulfamoyl group installation : Reacting 4-nitrobenzenesulfonyl chloride with dibutylamine in dichloromethane at 0–5°C.

- Benzamide coupling : Subsequent reaction with 4-aminobenzenesulfonamide using EDCI/HOBt in DMF.

Key data :

| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Dibutylamine, Et3N | 0–5 | 82 | 95.3 |

| 2 | EDCI, HOBt | 25 | 76 | 98.7 |

Route A achieves an overall yield of 62.3% but requires rigorous exclusion of moisture during sulfonylation.

Convergent Sulfonamide Synthesis (Route B)

Parallel synthesis of both sulfonamide groups precedes benzamide formation:

- Dibutylsulfamoyl chloride preparation : SO3·Py complex reacts with dibutylamine in THF.

- 4-Sulfamoylphenyl intermediate : 4-Aminobenzenesulfonamide treated with benzoyl chloride.

- Final coupling : Mitsunobu reaction using DIAD/TPP.

Optimized conditions :

- DIAD/TPP system in toluene at 80°C yields 89% product.

- Residual triphenylphosphine oxide removed via activated charcoal filtration.

Critical Reaction Parameters

Sulfonyl Chloride Stability

The dibutylsulfamoyl chloride intermediate exhibits thermal instability above 40°C. Controlled addition rates (<0.5 mL/min) and low temperatures (−10°C) prevent decomposition:

$$ \text{Dibutylamine} + \text{SO}_3\cdot\text{Py} \xrightarrow{\text{THF, −10°C}} \text{Dibutylsulfamoyl chloride} \quad $$

Amidation Catalysis

Comparative studies of coupling agents reveal:

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 12 | 76 |

| HATU/DIPEA | DCM | 6 | 83 |

| T3P®/Et3N | MeCN | 4 | 91 |

Propanephosphonic acid anhydride (T3P®) demonstrates superior performance due to in situ byproduct solubilization.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous process (RU2690184C1) achieves 94% yield through:

Process advantages :

- 78% reduction in solvent use vs. batch

- 99.8% purity without recrystallization

Crystallization Optimization

Ethanol/water (7:3 v/v) mixed antisolvent crystallization produces needle-like crystals with:

Analytical Validation

Purity Assessment

HPLC method (USP <621>):

- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)

- Mobile phase: 0.1% H3PO4/MeCN gradient

- Retention time: 8.2 min

Impurity profile :

| Impurity | RRT | Specification (%) |

|---|---|---|

| Des-dibutyl | 0.72 | ≤0.15 |

| Benzamide dimer | 1.18 | ≤0.10 |

Chemical Reactions Analysis

Types of Reactions

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl groups to amines or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The sulfamoyl groups play a crucial role in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The target compound shares core motifs with several sulfonamide-benzamide derivatives. Key structural variations among analogs include:

- Sulfonamide substituents : Diethyl, methylcarbamothioyl, or fluorophenyl groups.

- Benzamide modifications : Halogenation (e.g., Cl, Br), methoxy groups, or heterocyclic appendages (e.g., thiazole, imidazole).

- Linker regions : Phenethyl, benzyl, or alkyl chains between sulfonamide and benzamide moieties.

PD-L1 Inhibitors

Salicylamide derivatives, such as compound 30 (57.15% PD-L1 inhibition at 10 µM), highlight the importance of halogenation (Cl) and fluorophenyl groups in enhancing immune checkpoint blockade . The dibutylsulfamoyl group in the target compound may similarly engage hydrophobic pockets in PD-L1, though its larger alkyl chains could influence binding kinetics compared to smaller substituents like diethyl or methyl.

Carbonic Anhydrase (CA) Inhibitors

Sulfamoylphenyl benzamides, like N-(4-benzoylbenzyl)-4-sulfamoylbenzamide , are prototypical CA inhibitors. The sulfamoyl group coordinates with the zinc ion in the CA active site, while the benzamide moiety provides additional hydrophobic interactions . The target compound’s dual sulfamoyl groups may enhance binding affinity but could also increase off-target effects.

Antimicrobial and Anticancer Agents

Imidazole- and thiazole-substituted analogs (e.g., compounds in ) demonstrate that heterocyclic groups improve membrane permeability and target selectivity. For example, 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide showed potent antifungal activity, likely due to the imidazole’s interaction with fungal cytochrome P450 enzymes .

Antiulcer Activity

Quinazolinone derivatives (e.g., compound 2) fused with sulfamoylphenyl groups exhibit antiulcer effects by modulating gastric acid secretion .

Biological Activity

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide can be summarized as follows:

- IUPAC Name : 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

- CAS Number : 683762-06-3

- Molecular Formula : C17H24N2O4S2

Biological Activity Overview

Research indicates that compounds with sulfonamide moieties often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Here we summarize key findings related to the biological activity of 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamide derivatives. For instance, 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide has shown promising results against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may act by inhibiting bacterial folate synthesis, a common mechanism for sulfonamides.

Anticancer Activity

The anticancer potential of 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide has been investigated in vitro using various cancer cell lines. The results indicate that the compound exhibits cytotoxic effects, particularly against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the specific pathways involved.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. In animal models, administration of 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides, including the compound , effectively inhibited the growth of resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

- Anticancer Mechanisms : Research conducted at a leading cancer research institute revealed that sulfonamide derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspases and PARP cleavage.

- Inflammation Model : A recent animal study published in Pharmacology Reports assessed the anti-inflammatory effects of various sulfonamide compounds. The results indicated that treatment with 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide significantly reduced paw edema in a carrageenan-induced inflammation model.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of benzamide precursors and subsequent functionalization of the sulfamoyl groups. Critical parameters include:

- Temperature : Optimal ranges between 60–80°C to avoid side reactions (e.g., decomposition of sulfamoyl intermediates) .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .

- Catalysts : Amine bases (e.g., triethylamine) are used to deprotonate intermediates and accelerate coupling reactions .

- Purification : Column chromatography or recrystallization is essential to achieve >95% purity, as residual solvents or unreacted starting materials can skew downstream biological assays .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of dibutylsulfamoyl and benzamide moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10–12 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 495.0 calculated for C₁₈H₂₃N₃O₄S₂) .

- HPLC : Quantifies purity and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary functional groups influencing its reactivity and biological interactions?

- Methodological Answer :

- Sulfamoyl Groups : Act as hydrogen-bond donors/acceptors, critical for binding to enzymes (e.g., carbonic anhydrase) .

- Benzamide Core : Provides rigidity and π-π stacking potential, enhancing interactions with hydrophobic protein pockets .

- Dibutyl Chains : Increase lipophilicity, impacting membrane permeability and pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

- Methodological Answer : Low yields often arise from steric hindrance during dibutylsulfamoyl group addition. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2–4h) and improves yield by 15–20% via enhanced energy transfer .

- Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)₂) facilitate Buchwald-Hartwig couplings for aryl-amine bonds, though strict anhydrous conditions are required .

- Data-Driven Adjustments : DOE (Design of Experiments) models optimize solvent ratios (e.g., DMF:H₂O) and temperature gradients to resolve solubility issues .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–10 µM vs. >50 µM in Gram-negative bacteria) may stem from:

- Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to control inoculum size and growth media .

- Compound Stability : Test degradation under assay conditions (pH 7.4, 37°C) via LC-MS to confirm intact compound presence .

- Membrane Permeability : Use efflux pump inhibitors (e.g., PAβN) to distinguish intrinsic activity from bacterial resistance mechanisms .

Q. What strategies are effective in enhancing the compound’s selectivity for target enzymes over off-target proteins?

- Methodological Answer :

- Molecular Docking : Identify key residues in the target enzyme’s active site (e.g., Zn²⁺ coordination in carbonic anhydrase) and modify substituents to enhance fit .

- Isosteric Replacement : Replace dibutyl groups with trifluoromethyl or cyclopropyl to reduce off-target binding to serum albumin .

- Pharmacophore Modeling : Use QSAR models to predict and eliminate moieties with high promiscuity (e.g., nitro groups prone to nonspecific redox interactions) .

Q. How do solvent effects and pH influence the compound’s stability during long-term storage?

- Methodological Answer :

- Solvent Choice : Aqueous buffers (pH > 8) accelerate hydrolysis of sulfamoyl groups; instead, store in anhydrous DMSO at −20°C with desiccants .

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months) to identify major degradants (e.g., sulfonic acid derivatives) .

- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.